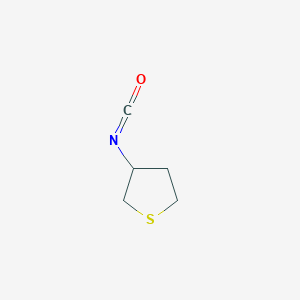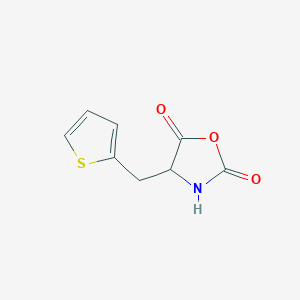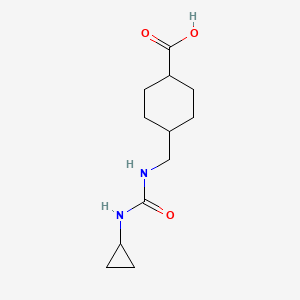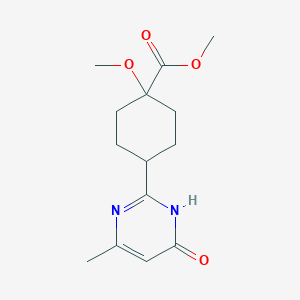
N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(3-hydroxypropyl)-1-méthyl-1H-indole-2-carboxamide est un composé synthétique qui appartient à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale. Ce composé est caractérisé par la présence d'un groupe hydroxypropyle lié à l'atome d'azote du cycle indole et d'un groupe carboxamide en position 2 du cycle indole.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la N-(3-hydroxypropyl)-1-méthyl-1H-indole-2-carboxamide implique généralement la réaction de l'acide 1-méthylindole-2-carboxylique avec la 3-hydroxypropylamine. La réaction est effectuée en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter la formation de la liaison amide. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante.
Méthodes de production industrielle
La production industrielle de la N-(3-hydroxypropyl)-1-méthyl-1H-indole-2-carboxamide peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La N-(3-hydroxypropyl)-1-méthyl-1H-indole-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxypropyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe carboxamide peut être réduit en une amine.
Substitution : Le cycle indole peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés en milieu acide.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution électrophile peuvent être effectuées en utilisant des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3) dans des conditions contrôlées.
Principaux produits formés
Oxydation : Formation de la N-(3-oxopropyl)-1-méthyl-1H-indole-2-carboxamide.
Réduction : Formation de la N-(3-hydroxypropyl)-1-méthyl-1H-indole-2-amine.
Substitution : Formation de divers dérivés indoles substitués en fonction de l'électrophile utilisé.
Applications de la recherche scientifique
La N-(3-hydroxypropyl)-1-méthyl-1H-indole-2-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de dérivés indoles plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigated for its potential therapeutic applications in treating various diseases.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N-(3-hydroxypropyl)-1-méthyl-1H-indole-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-hydroxypropyl)phtalimide
- 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione
- N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide
Unicité
La N-(3-hydroxypropyl)-1-méthyl-1H-indole-2-carboxamide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence à la fois d'un groupe hydroxypropyle et d'un groupe carboxamide sur le cycle indole. Cette structure unique contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles, la différenciant des autres composés similaires.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
N-(3-hydroxypropyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-15-11-6-3-2-5-10(11)9-12(15)13(17)14-7-4-8-16/h2-3,5-6,9,16H,4,7-8H2,1H3,(H,14,17) |
Clé InChI |
UCMDXQXWQDEBSZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)


![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)



